N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide
Description
N-(5-Amino-2-fluorophenyl)-2-methylfuran-3-carboxamide is an amide derivative featuring a 2-methylfuran-3-carboxamide core linked to a 5-amino-2-fluorophenyl substituent. This compound is structurally characterized by its furan ring, methyl group at position 2, and a fluorinated aniline moiety. Its structural analogs, however, have been explored for antiviral and fragment-based drug design applications, as discussed below.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-9(4-5-17-7)12(16)15-11-6-8(14)2-3-10(11)13/h2-6H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKTXOUOZJSMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210010 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926213-00-5 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926213-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 5-amino-2-fluorobenzene with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, affecting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirothiazolidinone Derivatives
details four spirothiazolidinone analogs sharing the 2-methylfuran-3-carboxamide backbone but differing in substituents on the spirocyclic system. Key comparisons include:
Key Findings :
- The tert-butyl substituent (2e ) lowered the melting point compared to phenyl (2f ) or propyl (2d ) groups, likely due to steric bulk reducing crystallinity.
- Compound 3a exhibited the lowest yield (45%), possibly due to steric hindrance during synthesis .
Cyclobutane-Fragment Derivatives
describes two cyclobutane-containing analogs:
VUF25591 : N-((Cis)-3-Hydroxy-1-propylcyclobutyl)-2-methylfuran-3-carboxamide.
- Synthesized via reaction of cis-amine with 2-methylfuran-3-carbonyl chloride.
- Characterized by LC-MS ([M+H]⁺ = 280.1) and distinct ¹H NMR signals (δ 6.45 ppm for furan protons) .
VUF25568 : 3-Chloro-N-((trans)-3-hydroxy-1-propylcyclobutyl)thiophene-2-carboxamide.
Research Findings and Pharmacological Relevance
- Fragment-Based Drug Design : Cyclobutane derivatives (VUF25591, VUF25568) emphasize the role of 3D fragments in improving binding entropy and selectivity, validated by NMR and LC-MS analyses .
Biological Activity
N-(5-amino-2-fluorophenyl)-2-methylfuran-3-carboxamide is an organic compound that has garnered attention for its potential biological activities. Characterized by a unique structure combining a fluorinated aromatic amine and a furan ring linked via an amide bond, this compound exhibits promising interactions with various biological targets, suggesting therapeutic applications in areas such as anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. Its structure can be represented as follows:
This compound's distinctive properties stem from its functional groups, which influence its solubility, stability, and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit enzymes involved in critical disease pathways, including those related to inflammation and cancer progression. While the exact mechanisms are still under investigation, initial findings suggest:
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
- Anticancer Potential : Research indicates possible effects on cell cycle regulation and apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. Here are some notable findings:
-
Inhibition of Enzymatic Activity :
- A study demonstrated that derivatives of similar structures could inhibit specific enzymes involved in inflammatory responses, suggesting that this compound may exhibit comparable effects .
- Cell Cycle Arrest :
- Antifungal Activity :
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-fluorophenyl derivatives | Fluorinated aromatic amine | Anti-inflammatory, anticancer |
| Furamide derivatives | Variations in furan ring structure | Antimicrobial, anticancer |
| N-(3-cyano-4-fluorophenyl)-1,2,4-trimethylpyrrole-3-carboxamide | Contains pyrrole instead of furan | Limited data on biological activity |
Future Directions
Further research is essential to elucidate the complete profile of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating the efficacy and safety profile through animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure influence its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
